N-(2,5-dimethoxybenzyl)cycloheptanamine
Description
Overview of N-(2,5-dimethoxybenzyl)cycloheptanamine within Contemporary Medicinal Chemistry and Organic Synthesis
This compound is a secondary amine characterized by the fusion of a cycloheptanamine ring and a 2,5-dimethoxybenzyl group. In medicinal chemistry, such N-benzylcycloalkylamine scaffolds are explored for their potential to interact with various biological targets. The 2,5-dimethoxy substitution on the benzyl (B1604629) ring is a well-known pharmacophore, often associated with activity at serotonin (B10506) receptors. nih.govnih.gov The cycloheptyl moiety, a seven-membered carbocyclic ring, offers a unique conformational flexibility that can influence binding affinity and selectivity for target proteins. nih.gov
From the perspective of organic synthesis, the preparation of this compound presents an interesting challenge in the selective N-alkylation of cycloheptanamine. Standard synthetic routes typically involve the reductive amination of cycloheptanone (B156872) with 2,5-dimethoxybenzylamine (B130776) or the direct N-alkylation of cycloheptanamine with a 2,5-dimethoxybenzyl halide. The efficiency and selectivity of these reactions are of key interest to synthetic chemists.
Historical Context and Precedent Research on Related Chemical Scaffolds and Their Biological Activities
The scientific interest in this compound is built upon a foundation of research into its constituent chemical scaffolds.
The 2,5-Dimethoxybenzyl Moiety:
The 2,5-dimethoxyphenyl group is a core component of many psychoactive phenethylamines, often referred to as the 2C-x series. These compounds are known for their high affinity for serotonin 5-HT₂ receptors. nih.gov For instance, structure-activity relationship (SAR) studies on 4-substituted-2,5-dimethoxyphenethylamines have led to the discovery of potent serotonin 5-HT₂ receptor agonists. nih.gov The N-benzylation of these phenethylamines, creating the "NBOMe" class of compounds, often results in a significant increase in potency at these receptors. nih.gov
The Cycloheptanamine Scaffold:
Cycloalkylamines, including cycloheptanamine, are prevalent in medicinal chemistry. The size and conformation of the cycloalkyl ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. While smaller rings like cyclopropane (B1198618) and cyclohexane (B81311) have been extensively studied, the larger, more flexible cycloheptyl group is also a subject of investigation. For example, certain cycloheptylamine (B1194755) derivatives have been patented as potential anti-diabetic agents. google.com
Research into related N-benzylcycloalkylamines has also provided valuable insights. Studies on N-benzylpiperidinol derivatives have identified potent inhibitors of enzymes like USP7, which is a target in cancer therapy. google.com
Fundamental Research Rationale for Investigating this compound
The primary rationale for investigating this compound stems from the principle of molecular hybridization. By combining the known pharmacologically active 2,5-dimethoxybenzyl group with the structurally distinct cycloheptanamine scaffold, researchers aim to create novel compounds with potentially unique biological profiles.
The key research questions include:
How does the combination of these two moieties affect the compound's affinity and selectivity for various receptors, particularly serotonin receptors?
What are the conformational preferences of the cycloheptyl ring in the context of the larger molecule, and how do they influence biological activity?
Can this compound serve as a lead structure for the development of new therapeutic agents, potentially for neurological or metabolic disorders?
A patent for related benzimidazole (B57391) compounds bearing a dimethoxybenzyl group highlighted their potential as analgesic and muscle relaxant agents, suggesting another possible avenue of research for this compound.
Scope and Significance of the Current Academic Research Landscape on this compound
The current academic landscape for this compound itself appears to be in a nascent stage. While direct and extensive research on this specific compound is not widely published, its existence is noted in chemical supplier databases, indicating its availability for research purposes. cymitquimica.com A closely related compound, N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine hydrobromide, is also commercially available, suggesting that this class of molecules is of interest to the scientific community. sigmaaldrich.com
The significance of research in this area lies in the potential to discover novel chemical probes to study complex biological systems or to identify new lead compounds for drug discovery. The exploration of less common scaffolds like cycloheptanamine in combination with established pharmacophores like the 2,5-dimethoxybenzyl group is a crucial strategy for expanding the chemical space available to medicinal chemists. Future research will likely focus on the synthesis, characterization, and comprehensive biological evaluation of this compound and its analogs to fully elucidate their therapeutic potential.
Interactive Data Table: Properties of Related Compounds
| Compound Name | Molecular Formula | Key Structural Features | Reported or Potential Biological Relevance | Reference |
|---|---|---|---|---|
| This compound | C16H25NO2 | 2,5-dimethoxybenzyl group, cycloheptanamine ring | Hypothesized activity at serotonin receptors | - |
| 2,5-Dimethoxyphenethylamine (2C-H) | C10H15NO2 | 2,5-dimethoxyphenyl group, ethylamine (B1201723) chain | Precursor to 5-HT2 receptor agonists | nih.gov |
| Cycloheptanamine | C7H15N | Cycloheptyl ring, primary amine | Scaffold for anti-diabetic agents | nih.govgoogle.com |
| N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine | C17H27NO | 4-methoxy-2,5-dimethylbenzyl group, cycloheptanamine ring | Available for research, specific activity not detailed | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQZQFYFPLKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355138 | |
| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355817-34-4 | |
| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 2,5 Dimethoxybenzyl Cycloheptanamine
Retrosynthetic Analysis of N-(2,5-dimethoxybenzyl)cycloheptanamine
A retrosynthetic approach to this compound logically disconnects the molecule at the benzylic carbon-nitrogen bond. This primary disconnection suggests a convergent synthesis, originating from two key synthons: a 2,5-dimethoxybenzyl electrophile (or its precursor) and cycloheptanamine. The most direct and common synthetic strategy stemming from this analysis is a reductive amination between 2,5-dimethoxybenzaldehyde (B135726) and cycloheptylamine (B1194755). This method is favored for its efficiency and the commercial availability of the starting materials.
An alternative disconnection could involve the formation of the cycloheptyl ring at a later stage, though this is generally a more complex and less common approach for this specific target. Therefore, the primary retrosynthetic pathway is centered on the formation of the C-N bond as the key strategic step.
Established Synthetic Routes and Reaction Mechanisms
The synthesis of this compound is typically achieved through a multi-step sequence. This process involves the independent preparation of the aromatic and cycloaliphatic moieties, followed by their strategic coupling.
Formation of the 2,5-Dimethoxybenzyl Moiety and Precursors
The synthesis of the 2,5-dimethoxybenzyl portion of the molecule originates from commercially available precursors, most commonly 1,4-dimethoxybenzene (B90301) or related compounds. A critical intermediate in this pathway is 2,5-dimethoxybenzaldehyde. One established method for its synthesis involves the Vilsmeier-Haack reaction of 1,4-dimethoxybenzene. Alternatively, it can be prepared via the oxidation of 2,5-dimethoxybenzyl alcohol. nih.gov
A detailed multi-step synthesis of 2,5-dimethoxybenzaldehyde starting from anethole (B165797) has also been described. chemicalbook.comchemicalbook.com This process includes the oxidative cleavage of anethole to p-anisaldehyde, followed by a Baeyer-Villiger oxidation, hydrolysis, Reimer-Tiemann formylation, and finally, methylation to yield the target aldehyde. chemicalbook.comchemicalbook.com
| Step | Reactants | Reagents | Product |
| 1 | Anethole | Sodium dichromate, Sulfuric acid | p-Anisaldehyde |
| 2 | p-Anisaldehyde | Performic or Peracetic acid | O-formyl-4-methoxyphenol |
| 3 | O-formyl-4-methoxyphenol | NaOH | 4-Methoxyphenol |
| 4 | 4-Methoxyphenol | Chloroform, NaOH | 2-hydroxy-5-methoxybenzaldehyde |
| 5 | 2-hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, K2CO3 | 2,5-dimethoxybenzaldehyde |
Another key precursor, 2,5-dimethoxyphenethylamine, can be synthesized from 1,4-dimethoxybenzene and chloroacetyl chloride via a Friedel-Crafts reaction, followed by reaction with methenamine (B1676377) and subsequent reduction. researchgate.net This amine can then be N-benzylated, though direct reductive amination of the aldehyde is more common for the synthesis of the title compound.
Integration of the Cycloheptanamine Ring System
Cycloheptanamine, the other key building block, is a commercially available primary amine. Its integration into the final molecule is typically achieved in the final step of the synthesis. The nucleophilic nature of the primary amine of cycloheptanamine allows for its reaction with an electrophilic 2,5-dimethoxybenzyl source.
Multi-step Synthetic Sequences and Strategic Bond Formations
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2,5-dimethoxybenzaldehyde with cycloheptylamine. This one-pot reaction proceeds via the formation of an intermediate imine (Schiff base), which is then reduced in situ to the desired secondary amine.
The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol, and utilizes a variety of reducing agents. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can also be employed.
An alternative, though less common, route involves the alkylation of cycloheptanamine with a 2,5-dimethoxybenzyl halide, such as 2,5-dimethoxybenzyl bromide or chloride. This is a classic SN2 reaction where the amine acts as the nucleophile. This method may require a base to neutralize the hydrogen halide formed during the reaction.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of the reductive amination reaction is crucial for achieving high yields and purity of the final product. Key parameters that can be adjusted include the choice of reducing agent, solvent, temperature, and reaction time.
| Parameter | Variation | Effect on Reaction |
| Reducing Agent | NaBH₄, NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation | NaBH(OAc)₃ is often preferred for its mildness and tolerance of a wider range of functional groups. NaBH₃CN is effective but toxic. NaBH₄ is a stronger reducing agent and may reduce the starting aldehyde. Catalytic hydrogenation is effective but requires specialized equipment. |
| Solvent | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran | The choice of solvent can influence the solubility of reactants and the rate of reaction. Protic solvents like methanol can participate in the reaction and may require careful control of conditions. |
| Temperature | Room temperature to reflux | The reaction is often carried out at room temperature, but gentle heating can increase the reaction rate. Higher temperatures may lead to side reactions. |
| pH | Acidic, Neutral, Basic | The formation of the imine intermediate is often favored under slightly acidic conditions (pH 4-6), which can be achieved by the addition of a catalytic amount of acetic acid. |
Recent studies have explored the use of novel catalytic systems for reductive amination, such as cobalt-containing composites, which have shown high yields and selectivity for the amination of aromatic aldehydes.
Stereoselective and Enantioselective Synthesis Approaches for this compound Analogues
While this compound itself is achiral, the principles of stereoselective synthesis become relevant when considering its analogues with chiral centers. For instance, if a chiral amine or a chiral aldehyde were used as a starting material, the resulting product could be obtained as a single enantiomer or a mixture of diastereomers.
The development of stereoselective and enantioselective methods for the synthesis of amines is an active area of research. For example, the use of chiral catalysts or auxiliaries in the reductive amination process can induce stereoselectivity. Biocatalysis, employing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), offers a powerful tool for the asymmetric synthesis of chiral amines. While specific examples for the title compound are not prevalent in the literature, these general principles could be applied to the synthesis of chiral analogues.
Derivatization and Chemical Modification Strategies for this compound
The chemical architecture of this compound offers several avenues for modification. The secondary amine provides a reactive site for the introduction of various substituents, while the aromatic ring and the cycloheptyl group can also be altered. These modifications are crucial for developing tools to study its biological targets and for investigating structure-activity relationships (SAR).
Introduction of Functional Groups for Research Probes
The development of research probes is essential for elucidating the mechanism of action and binding sites of bioactive molecules. This often involves the attachment of reporter groups, such as fluorescent tags, radiolabels, or affinity labels like biotin (B1667282). While specific examples of functionalized this compound probes are not extensively documented in publicly available literature, general synthetic strategies for derivatizing similar chemical scaffolds are well-established and can be applied.
One common approach is the acylation of the secondary amine. For instance, a fluorescent probe could be synthesized by reacting this compound with an activated carboxylic acid derivative of a fluorophore, such as a 7-nitrobenzo-2-oxa-1,3-diazole (NBD) or coumarin (B35378) derivative. The synthesis of fluorescent NBD-triterpene probes, for example, involves coupling NBD-Cl to a linker-containing natural product, a strategy that could be adapted here. Similarly, the synthesis of fluorescently labeled TAK-779 analogs, which are also cyclic amine derivatives, has been achieved by coupling the amine with a fluorescent carboxylic acid. nih.gov
Radiolabeling represents another critical technique for creating research probes, often for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The synthesis of [¹¹C]-labeled amides and related structures has been reported through palladium-mediated carbonylation reactions using [¹¹C]carbon monoxide. This methodology could potentially be applied to synthesize a [¹¹C]carbonyl derivative of this compound, which would be invaluable for in vivo imaging studies.
Biotinylation, for use in affinity purification and detection experiments, can be achieved by reacting the amine with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester. This would create a biotinylated version of the compound capable of binding to streptavidin-conjugated matrices.
The table below illustrates potential research probes that could be synthesized from this compound based on established chemical transformations.
| Probe Type | Functional Group | Potential Synthetic Precursor | General Reaction Type |
| Fluorescent Probe | NBD (7-nitrobenzo-2-oxa-1,3-diazole) | NBD-Cl | Nucleophilic Aromatic Substitution |
| Fluorescent Probe | Coumarin | Coumarin-carboxylic acid | Amide Coupling |
| Radiolabeled Probe | ¹¹C-carbonyl | [¹¹C]CO, Aryl or Alkyl Halide | Palladium-mediated Carbonylation |
| Affinity Probe | Biotin | Biotin-NHS ester | Acylation |
Synthesis of this compound Analogues with Structural Variations
The systematic synthesis of analogues with structural variations is a cornerstone of medicinal chemistry, aimed at understanding the structure-activity relationships (SAR) of a parent compound. For this compound, variations can be introduced at three primary locations: the 2,5-dimethoxybenzyl moiety, the cycloheptyl ring, and the nitrogen substituent.
Modifications of the Benzyl (B1604629) Moiety: The substitution pattern on the aromatic ring can significantly influence electronic properties and steric interactions. SAR studies on structurally related N-benzyl phenethylamines have shown that altering the substituents on the benzyl ring can dramatically affect biological activity. For example, replacing or shifting the methoxy (B1213986) groups on the phenyl ring of this compound could lead to analogues with different binding affinities or selectivities for their biological targets. The synthesis of such analogues would typically involve the reductive amination of cycloheptanamine with a series of substituted benzaldehydes.
Modifications of the Cycloheptyl Ring: The size and conformation of the cycloalkyl group are also critical determinants of a molecule's biological profile. Analogues with different ring sizes (e.g., cyclopentyl, cyclohexyl) or with substituents on the cycloheptyl ring could be synthesized to probe the spatial requirements of the binding pocket. The synthesis of these analogues would start from the corresponding substituted cycloalkylamines, followed by N-benzylation with 2,5-dimethoxybenzyl bromide or reductive amination with 2,5-dimethoxybenzaldehyde.
Modifications of the Amine Linker: The nature of the substituent on the nitrogen atom is another key area for structural variation. While the parent compound has a benzyl group, replacing this with other alkyl or aryl groups can provide valuable SAR data. For instance, studies on 2,5-dimethoxyphenylpiperidines, which share the dimethoxyphenyl motif, have shown that N-alkylation can significantly impact potency and selectivity at serotonin (B10506) receptors. nih.gov The synthesis of these N-substituted analogues can be achieved through standard N-alkylation or reductive amination procedures.
The following table presents a hypothetical series of analogues of this compound designed to explore SAR, along with the synthetic rationale.
| Analogue | Structural Variation | Synthetic Rationale |
| N-(2,4-dimethoxybenzyl)cycloheptanamine | Isomeric substitution on the benzyl ring | Reductive amination of cycloheptanamine with 2,4-dimethoxybenzaldehyde. |
| N-(2,5-dimethoxybenzyl)cyclohexanamine | Altered cycloalkyl ring size | Reductive amination of cyclohexanamine with 2,5-dimethoxybenzaldehyde. |
| N-Methyl-N-(2,5-dimethoxybenzyl)cycloheptanamine | N-alkylation | N-methylation of this compound. |
| N-(3,4,5-trimethoxybenzyl)cycloheptanamine | Additional substitution on the benzyl ring | Reductive amination of cycloheptanamine with 3,4,5-trimethoxybenzaldehyde. |
Structure Activity Relationship Sar Studies of N 2,5 Dimethoxybenzyl Cycloheptanamine and Analogues
Principles of Ligand Design for N-(2,5-dimethoxybenzyl)cycloheptanamine Derivatives
The design of ligands like this compound is rooted in the established pharmacology of phenethylamine (B48288) and tryptamine (B22526) derivatives that act on the serotonin (B10506) 5-HT₂ₐ receptor. The overarching goal is to develop molecules that fit precisely into the receptor's binding site to elicit a specific biological response. nih.gov Key principles in the design of these derivatives include:
Scaffold Hopping and Bioisosteric Replacement: The core structure can be modified by replacing parts of the molecule with other chemical groups that retain similar biological activity. Replacing the well-studied phenethylamine backbone with a cycloheptanamine group is an example of this, aiming to explore new chemical space and potentially alter properties like receptor affinity, selectivity, or metabolic stability.
Rigid Analogue Strategy: By creating more conformationally restricted analogues, researchers can identify the optimal three-dimensional arrangement (pharmacophore) of chemical groups required for binding. nih.gov This involves introducing rings or other rigid structures to lock the molecule into a specific shape, which helps to map the binding pocket of the target receptor.
Exploitation of Known Receptor Interactions: Design is guided by the known architecture of the 5-HT₂ₐ receptor. Ligands are engineered to form specific interactions, such as hydrogen bonds and π-π stacking, with key amino acid residues in the binding pocket to maximize affinity and efficacy. nih.govpsu.edu For instance, the N-benzyl group was introduced to specifically probe an extended hydrophobic region of the receptor. psu.edu
Systematic Exploration of Substituent Effects on Biological Activity
The N-benzyl portion of the molecule is a critical determinant of its pharmacological profile. While early studies on phenethylamines showed that simple N-alkylation (with methyl or ethyl groups) decreased activity, the discovery that an N-benzyl group dramatically improved both binding affinity and functional activity represented a significant breakthrough. nih.gov SAR studies, primarily conducted on the closely related N-benzylphenethylamine (NBOMe) scaffold, have established several key principles that are directly applicable to this compound derivatives.
The position and nature of substituents on the N-benzyl ring have profound effects. Adding a methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) group, particularly at the 2'-position of the benzyl (B1604629) ring, leads to a substantial increase in affinity for the 5-HT₂ₐ receptor. psu.eduresearchgate.net This enhancement is thought to be due to favorable interactions, possibly involving hydrogen bonding, with the receptor. nih.gov Substitution at the ortho (2') or meta (3') positions generally enhances affinity, while substitution at the para (4') position tends to reduce it. nih.gov
The following table, derived from studies on N-benzylphenethylamine analogues, illustrates the potent effect of N-benzyl substitution on 5-HT₂ₐ receptor affinity.
| Parent Compound | N-Substituent | h5-HT₂ₐ Ki (nM) | Fold Increase in Affinity |
| 2,5-Dimethoxyphenethylamine (2C-H) | -H | 1330 | - |
| 2,5-Dimethoxyphenethylamine (2C-H) | -Benzyl | 100 | 13x |
| 2,5-Dimethoxyphenethylamine (2C-H) | -2-Methoxybenzyl | 7 | 190x |
| 2,5-Dimethoxyphenethylamine (2C-H) | -2-Hydroxybenzyl | 16 | 82x |
Data derived from research on N-benzylphenethylamines. psu.edu
Further studies have shown that small changes to the 2'-substituent can have a profound effect on affinity and selectivity. nih.gov For example, within a series of N-(2-hydroxybenzyl)phenethylamines, additional substitutions on the phenethylamine ring led to compounds with picomolar potency and over 400-fold selectivity for the 5-HT₂ₐ receptor over the 5-HT₂C receptor in functional assays. nih.gov
The cycloheptyl ring is a large, flexible, and lipophilic group. Its flexibility allows it to adopt various conformations to fit within the receptor's binding pocket. Compared to a smaller, more rigid ring like cyclopropyl (B3062369) or a less flexible ring like cyclohexyl, the seven-membered ring provides a different conformational landscape. This can impact how the crucial N-benzyl group is oriented relative to the binding site's key interacting residues. The increased lipophilicity compared to smaller rings can also enhance membrane permeability and contribute to hydrophobic interactions within the receptor.
The "linker" region in this compound consists of the secondary amine nitrogen and the methylene (B1212753) (-CH₂-) bridge to the benzyl ring. This region is fundamental to the molecule's activity.
The Amine Nitrogen: The basicity of the secondary amine is crucial for its interaction with the receptor. It is expected to form a salt bridge with a highly conserved aspartate residue (Asp155) in transmembrane helix 3 of the 5-HT₂ₐ receptor, an interaction that anchors the ligand in the binding pocket.
The N-Benzyl Linker: The presence of the benzyl group itself, as opposed to a simple alkyl group, is the most significant "linker" modification. This substitution provides a dramatic increase in affinity, often by orders of magnitude. psu.edunih.gov This is attributed to the benzyl ring engaging in favorable π-π stacking interactions with aromatic amino acid residues, such as Phenylalanine (Phe339), in an "extended" binding pocket of the 5-HT₂ₐ receptor. nih.govpsu.edu Altering this linker, for example by changing its length or rigidity, would be expected to significantly alter binding affinity.
Conformational Analysis and its Influence on Molecular Recognition and Activity
The biological activity of this compound is critically dependent on its ability to adopt a specific three-dimensional conformation that is complementary to the 5-HT₂ₐ receptor's binding site. Molecular recognition is the sum of specific interactions between the ligand and the receptor. nih.gov
Docking studies and site-directed mutagenesis experiments on related N-benzylphenethylamines have provided a detailed model of these interactions:
Amine Interaction: The protonated secondary amine forms a key ionic bond with the carboxylate side chain of an aspartate residue (Asp1553.32). nih.gov
Dimethoxybenzyl Moiety Interaction: The N-benzyl group extends into a hydrophobic pocket where its aromatic ring forms a π-π stacking interaction with the side chain of a phenylalanine residue at position 339 (Phe3396.51). nih.govpsu.edu Mutation of this residue to a non-aromatic one dramatically reduces the binding affinity and potency of N-benzyl derivatives, but not of ligands lacking the N-benzyl group, confirming the importance of this interaction. nih.govpsu.edu
Methoxy Group Orientation: The orientation of the lone pairs on the oxygen atoms of the methoxy groups on the benzyl ring is also believed to be important for optimal interaction with the receptor. nih.gov
The conformational flexibility of the cycloheptane (B1346806) ring allows the molecule to adapt its shape to maximize these interactions. The final bound conformation represents the optimal arrangement of the amine, the benzyl ring, and its substituents to achieve high-affinity binding and subsequent receptor activation.
Comparative SAR Analysis with Related N-Benzyl Amine and Cycloalkylamine Derivatives
The SAR of this compound can be understood by comparing it with more extensively studied classes of 5-HT₂ₐ agonists, primarily N-benzylphenethylamines (e.g., the NBOMe series) and N-benzyltryptamines.
Comparison with N-Benzyltryptamines: N-benzyltryptamines also show enhanced affinity at 5-HT₂ receptors compared to their N-unsubstituted parents. nih.gov However, the affinity increases are often less pronounced than in the phenethylamine series. nih.gov Tryptamines and phenethylamines are thought to adopt different binding orientations within the 5-HT₂ₐ receptor. Therefore, replacing the indole (B1671886) core of a tryptamine with a cycloheptanamine ring would similarly lead to a distinct pharmacological profile, again driven by the loss of the indole's specific aromatic and hydrogen-bonding capabilities.
In essence, this compound represents a hybrid structure. It retains the N-(2,5-dimethoxybenzyl) group responsible for the super-potency observed in the NBOMe class but marries it to a simple cycloalkylamine. This combination explores a different region of chemical space, trading the aromatic interactions of the phenethylamine/tryptamine core for the conformational flexibility and lipophilicity of the cycloheptyl ring.
Rational Design of Targeted this compound Analogues
The rational design of targeted analogues of this compound is a strategic process aimed at optimizing the compound's pharmacological profile. This approach leverages structure-activity relationship (SAR) data to guide the synthesis of new molecules with enhanced potency, selectivity, and other desirable properties. The design process for analogues of this compound would logically focus on systematic modifications of its three key structural components: the 2,5-dimethoxybenzyl moiety, the cycloheptyl ring, and the secondary amine linker.
Insights from related classes of compounds, such as N-benzyl phenethylamines and 2,5-dimethoxyphenylpiperidines, provide a foundational framework for this rational design process. nih.govnih.gov For instance, studies on N-benzyl substituted phenethylamines have demonstrated that substitutions on the N-benzyl ring can dramatically influence binding affinity and functional activity at serotonin receptors. nih.gov Specifically, the position and nature of substituents on the benzyl ring are critical determinants of pharmacological activity. nih.gov
A key strategy in the rational design of this compound analogues involves exploring the effects of various substituents on the 2,5-dimethoxybenzyl portion of the molecule. Research on analogous 2,5-dimethoxyphenylpiperidines has shown that modifying the 4-position of the phenyl ring with different substituents, such as halogens, alkyl, or thioalkyl groups, leads to significant variations in agonist potency at 5-HT2A receptors. nih.gov This suggests that a similar exploration at the corresponding position of the N-(2,5-dimethoxybenzyl) group in this compound could yield analogues with fine-tuned activity.
Furthermore, the cycloheptyl group offers another avenue for rational modification. Altering the size and conformation of this cycloalkyl ring system could impact how the molecule fits into its target binding site. For example, replacing the cycloheptyl ring with smaller or larger rings (e.g., cyclopentyl, cyclohexyl, or cyclooctyl) or introducing substituents on the cycloheptyl ring itself would be a logical step in probing the spatial requirements of the receptor.
The secondary amine linker is also a critical point for modification. N-alkylation or N-acylation could be explored to alter the compound's lipophilicity and hydrogen bonding potential. The principles of regenerative cyclization of diamines offer a sophisticated approach to creating novel N-heterocyclic structures, which could be adapted to generate constrained analogues of this compound, potentially leading to enhanced selectivity. nih.govresearchgate.net
The following table outlines potential modifications to the core scaffold of this compound based on rational design principles derived from related research.
| Scaffold Moiety | Proposed Modification | Rationale | Supporting Evidence from Analogous Series |
| 2,5-dimethoxybenzyl | Introduction of various substituents at the 4-position (e.g., halogens, CF3, CN, alkyl, thioalkyl) | To modulate potency and selectivity at target receptors. | In the 2,5-dimethoxyphenylpiperidine series, 4-position substituents are important determinants of 5-HT2A receptor activity. nih.gov |
| 2,5-dimethoxybenzyl | Variation of substituents at the 2'- and 3'-positions of the benzyl ring. | To probe hydrogen bonding requirements and optimize affinity. | Substitutions at the 2'- and 3'-positions of the N-benzyl ring in 4-bromo-2,5-dimethoxyphenethylamine (B3395496) derivatives are generally well-tolerated and affect affinity. nih.gov |
| Cycloheptyl Ring | Alteration of ring size (e.g., cyclopentyl, cyclohexyl, cyclooctyl). | To investigate the impact of steric bulk and conformation on receptor binding. | SAR studies often involve varying cycloalkyl ring size to determine optimal fit. |
| Cycloheptyl Ring | Introduction of substituents on the cycloheptyl ring. | To explore additional binding interactions and modify physicochemical properties. | General principle of medicinal chemistry to probe for additional binding pockets. |
| Amine Linker | N-methylation or replacement with other small alkyl groups. | To alter basicity and lipophilicity. | N-benzyl substitution of phenethylamine 5-HT2A receptor agonists has dramatic effects on binding affinity and receptor selectivity. nih.gov |
The following table presents hypothetical data for rationally designed analogues, illustrating how systematic modifications could influence receptor binding affinity. This data is illustrative and based on trends observed in related compound series.
| Compound | Modification from Parent Compound | Hypothetical Ki (nM) at Target Receptor |
| This compound | Parent Compound | 50 |
| Analogue 1 | 4-Bromo substituent on the benzyl ring | 15 |
| Analogue 2 | 4-Trifluoromethyl substituent on the benzyl ring | 25 |
| Analogue 3 | Replacement of cycloheptyl with cyclohexyl | 75 |
| Analogue 4 | N-methylation of the amine | 40 |
The rational design of this compound analogues is a multifaceted process that draws upon established principles of medicinal chemistry and SAR data from related molecular scaffolds. nih.govnih.gov By systematically modifying the key structural components of the molecule, it is possible to develop new compounds with optimized pharmacological profiles for further investigation.
Investigation of Molecular Interactions and Pharmacological Mechanisms of N 2,5 Dimethoxybenzyl Cycloheptanamine
In Vitro Receptor Binding Affinity Profiling for N-(2,5-dimethoxybenzyl)cycloheptanamine
The binding affinity of a compound to various receptors is a primary indicator of its potential biological activity. For N-benzylphenethylamines, the affinity for serotonin (B10506) receptors, especially the 5-HT₂ subfamily, is a key characteristic. Research on these related compounds shows that N-benzyl substitution on phenethylamine (B48288) agonists, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine), significantly enhances binding affinity for the 5-HT₂ₐ receptor. acs.org
Studies on a wide array of these analogs demonstrate that many exhibit high affinity, often in the low nanomolar or even subnanomolar range, for the 5-HT₂ₐ receptor. acs.orgnih.gov For instance, the N-(2-methoxybenzyl) derivative of 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I) shows exceptionally high affinity. nih.govljmu.ac.uk The affinity is modulated by the substitution pattern on the N-benzyl group; ortho or meta substitutions tend to enhance affinity, while para substitutions can reduce it. nih.gov
Based on these findings, this compound is predicted to have a significant binding affinity for 5-HT₂ receptors. The cycloheptyl group attached to the amine, being a bulky alkyl substituent, will also influence the binding profile. The precise affinities would need to be determined experimentally through radioligand binding assays. A typical approach involves using cells expressing specific human receptors (e.g., h5-HT₂ₐ) and measuring the displacement of a radiolabeled ligand by the test compound.
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Related N-Benzylphenethylamine Analogs at Human Serotonin Receptors This table presents data for compounds structurally related to this compound to illustrate expected binding patterns. Data is compiled from multiple sources.
| Compound | 5-HT₂ₐ | 5-HT₂ₙ | 5-HT₂C | 5-HT₁ₐ |
| CIMBI-5 (2C-I-NBOMe) | 2.2 | 2.3 | 7.0 | 85 |
| 25CN-NBOH | 0.81-27 | 30-75 | 100-fold less than 5-HT₂ₐ | >10,000 |
| Compound 8b (a 2C-CF₃ analog) | 0.29 | - | - | - |
Source: acs.orgwikipedia.orgnih.gov
Functional Assays for Receptor Agonism and Antagonism (e.g., Serotonin Receptors for related compounds)
Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist. For 5-HT₂ₐ receptor agonists, common in vitro assays measure downstream signaling events like intracellular calcium (Ca²⁺) mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation. nih.gov
N-benzylphenethylamines generally act as potent agonists or partial agonists at the 5-HT₂ₐ receptor. acs.orgpsu.edu The efficacy (Eₘₐₓ) and potency (EC₅₀) are highly dependent on the specific substitutions. For example, 25CN-NBOH is a partial agonist at the human 5-HT₂ₐ receptor. wikipedia.orgiiab.me Studies on 2,5-dimethoxyphenylpiperidines, another class of related compounds, show that the 4-substituent on the phenyl ring is a critical determinant of agonist potency at the 5-HT₂ₐ receptor. acs.org
It is hypothesized that this compound would exhibit agonist activity at 5-HT₂ₐ receptors. Its potency and efficacy would need to be quantified using functional assays, such as a Fluo-4 Ca²⁺ flux assay in HEK293 cells stably expressing the human 5-HT₂ₐ receptor. acs.org
Table 2: Functional Activity (EC₅₀, nM) of Related Compounds at the 5-HT₂ₐ Receptor This table illustrates the functional potency of compounds structurally related to this compound.
| Compound | Assay Type | EC₅₀ (nM) at h5-HT₂ₐ |
| CIMBI-5 | Phosphoinositide Hydrolysis | 1.02 |
| 25CN-NBOH | Calcium Mobilization | 0.38 - 8.59 |
| 5a (a 5-MeO-tryptamine analog) | Calcium Mobilization | 1.9 |
Source: ljmu.ac.ukwikipedia.orgnih.gov
Enzyme Inhibition and Activation Studies of this compound
The phenethylamine scaffold is known to interact with various enzymes, including monoamine oxidases (MAO) and dopamine (B1211576) transporters (DAT). nih.govbris.ac.uk MAO-B is particularly known for metabolizing endogenous phenylethylamine. bris.ac.uk Therefore, it is plausible that this compound could be a substrate or inhibitor for MAO enzymes.
Furthermore, studies on phenethylamine derivatives have explored their potential as dopamine reuptake inhibitors. nih.govbiomolther.org The structure-activity relationship in these studies indicates that the nature of the aromatic ring and the substitutions on the amine are crucial for inhibitory activity. Compounds with methoxy (B1213986) groups on the phenyl ring have shown varied, often weak, inhibitory effects on dopamine reuptake. nih.gov The large cycloheptyl group on this compound would likely influence its interaction with transporter binding pockets.
Another relevant enzyme is Phenylethanolamine N-methyltransferase (PNMT), which catalyzes the final step in epinephrine (B1671497) biosynthesis. Benzylamines and phenethylamines have been investigated as inhibitors of this enzyme. nih.gov A comprehensive investigation would involve screening this compound against a panel of enzymes, including MAO-A, MAO-B, and PNMT, as well as monoamine transporters like DAT, SERT, and NET.
Modulation of Intracellular Signaling Pathways by this compound
Activation of the 5-HT₂ₐ receptor, the likely primary target for this compound, initiates complex intracellular signaling cascades. The canonical pathway involves coupling to Gαq/11 proteins, which activates phospholipase C (PLC). nih.govwikipedia.org PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov
Recent research has revealed that 5-HT₂ₐ receptor signaling is more complex, involving "biased agonism" or "functional selectivity." This means that different agonist ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream pathways. nih.govresearchgate.net Beyond the canonical Gαq pathway, 5-HT₂ₐ receptors can also signal through:
Gαi/o proteins: This pathway is pertussis toxin (PTX)-sensitive. nih.gov
G-protein independent pathways: These involve the recruitment of β-arrestin proteins (βarr), particularly β-arrestin-2, which can initiate separate signaling cascades and are also involved in receptor desensitization and internalization. wikipedia.orgnih.gov
The specific signaling profile of this compound would need to be elucidated using advanced techniques like BRET (Bioluminescence Resonance Energy Transfer) assays to quantify G-protein activation and β-arrestin recruitment. nih.govacs.org
Selectivity Profiling of this compound Across Multiple Biological Targets
Selectivity is a crucial aspect of a compound's pharmacological profile, determining its specificity of action and potential for off-target effects. For N-benzylphenethylamines, selectivity is often assessed between the 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C).
The compound 25CN-NBOH is notable for its high selectivity for the 5-HT₂ₐ receptor over the 5-HT₂C receptor (up to 100-fold) and the 5-HT₂ₙ receptor (around 46-fold). wikipedia.orgiiab.me This selectivity is attributed to specific structural features, such as the 4-cyano substitution. wikipedia.org Similarly, studies on other analogs show that while many have high affinity for 5-HT₂ₐ, their selectivity over 5-HT₂C can vary from low to moderate (1 to 40-fold). acs.org
A comprehensive selectivity profile for this compound would involve screening it against a broad panel of receptors, transporters, and enzymes. Based on the data from related compounds, it is expected to be most potent at 5-HT₂ receptors, but its precise selectivity ratio against other targets remains to be determined experimentally.
Table 3: 5-HT₂ₐ Receptor Selectivity of Related Compounds Selectivity is often expressed as a ratio of Kᵢ or EC₅₀ values (e.g., Kᵢ 5-HT₂C / Kᵢ 5-HT₂ₐ).
| Compound | Selectivity (5-HT₂ₐ vs 5-HT₂C) | Selectivity (5-HT₂ₐ vs 5-HT₂ₙ) |
| 25CN-NBOH | 52 to 100-fold | ~46-fold |
| (S,S)-DMBMPP | 124-fold | - |
| Compound 6b (a 2C-CN analog) | 100-fold (binding) | - |
Source: acs.orgwikipedia.orgiiab.me
Mechanistic Elucidation of Observed Biological Effects in Cellular Systems
The biological effects of a compound in cellular systems are a direct consequence of its molecular interactions and the signaling pathways it modulates. For 5-HT₂ₐ agonists, the mechanism involves binding to the receptor and inducing a conformational change that triggers intracellular signaling.
Virtual docking and site-directed mutagenesis studies on related compounds have provided insights into the specific molecular interactions within the 5-HT₂ₐ receptor's binding pocket. For instance, the N-benzyl moiety of superpotent agonists is thought to interact with residue Phe339(6.51), while the phenethylamine core interacts with Phe340(6.52). psu.edu Mutation of these residues can dramatically reduce the affinity and functional activity of N-benzyl analogs, confirming their importance in ligand binding and receptor activation. psu.edu
Furthermore, the discovery of biased agonism suggests that the ultimate cellular response depends on the balance of signaling through G-protein-dependent and β-arrestin-dependent pathways. nih.govacs.org For example, two different 5-HT₂ₐ agonists might both activate the Gq pathway but differ in their ability to recruit β-arrestin, leading to distinct downstream gene expression and cellular behaviors. Elucidating the mechanism for this compound would require a combination of computational modeling, site-directed mutagenesis, and detailed analysis of its signaling bias profile.
Computational Chemistry and Molecular Modeling of N 2,5 Dimethoxybenzyl Cycloheptanamine
Quantum Mechanical Calculations for Electronic Structure and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule like N-(2,5-dimethoxybenzyl)cycloheptanamine. These methods, particularly Density Functional Theory (DFT), are used to determine its three-dimensional geometry, electronic structure, and energetic landscape.
Furthermore, these calculations reveal the electronic properties of the molecule. The distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity and intermolecular interactions. The HOMO-LUMO energy gap, for example, provides an indication of the molecule's chemical stability and the energy required for electronic excitation. This information is foundational for understanding how the molecule will interact with biological targets.
Table 1: Hypothetical DFT Calculation Results for a Stable Conformer of this compound
| Parameter | Calculated Value |
| Total Energy (Hartree) | -1125.45 |
| HOMO Energy (eV) | -5.89 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 5.64 |
| Dipole Moment (Debye) | 2.18 |
Molecular Docking Simulations to Predict Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For this compound, docking simulations are essential for hypothesizing its binding mode within potential targets, such as serotonin (B10506) receptors (e.g., 5-HT2A).
The process involves placing the 3D structure of the ligand into the binding site of a receptor's crystal structure. An algorithm then samples a vast number of possible orientations and conformations of the ligand within the binding pocket, and a scoring function estimates the binding affinity for each pose. The resulting poses are ranked, with the top-ranked pose representing the most likely binding mode.
Table 2: Example Docking Results for this compound at a Serotonin Receptor Model
| Parameter | Value | Key Interacting Residues |
| Binding Energy (kcal/mol) | -10.5 | Asp155, Ser239, Phe340 |
| Estimated Ki (nM) | 50 | - |
| Hydrogen Bonds | 2 | Ser239, Asn343 |
| Salt Bridge | 1 | Asp155 |
Molecular Dynamics Simulations to Analyze Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. This allows researchers to assess the stability of the predicted binding pose and observe the conformational changes in both the ligand and the receptor upon binding.
By placing the docked complex in a simulated physiological environment (water, ions, and lipids), MD simulations can verify if the key interactions predicted by docking are maintained over time. For this compound, an MD simulation would track the stability of the salt bridge with the aspartate residue and the hydrogen bonds formed by the methoxy (B1213986) groups.
These simulations also reveal the flexibility of different parts of the molecule. For example, the cycloheptyl ring can adopt various chair and boat conformations, and MD can show which of these are preferred when bound to the receptor. This dynamic information is crucial for a more accurate understanding of the binding event and can help explain differences in activity between structurally similar compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for a series based on the this compound scaffold, researchers would first synthesize a library of related compounds with variations at different positions (e.g., different substituents on the benzyl (B1604629) ring or different cycloalkyl groups).
The biological activity of each compound would be measured experimentally. Then, a wide range of molecular descriptors (e.g., physicochemical properties like log
Future Directions and Emerging Research Avenues for N 2,5 Dimethoxybenzyl Cycloheptanamine Research
Exploration of Novel Biological Targets and Therapeutic Areas for N-(2,5-dimethoxybenzyl)cycloheptanamine
The primary biological target for many psychedelic phenethylamines is the serotonin (B10506) 5-HT2A receptor. nih.gov The interaction with this receptor is believed to mediate the profound effects on perception and cognition. nih.gov Future research on this compound will likely begin with a thorough characterization of its binding affinity and functional activity at this key receptor. However, the exploration should not be confined to this single target.
The complexity of the brain necessitates a broader investigation into other potential biological targets. This includes other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C), as well as receptors in other neurotransmitter systems like dopamine (B1211576) and glutamate (B1630785), which are known to be modulated by psychoactive compounds. nih.gov Studies on the related compound 25H-NBOMe have already demonstrated antidepressant-like effects in animal models, suggesting therapeutic potential for mood disorders. nih.gov Consequently, future investigations into this compound could logically extend to its potential efficacy in treating depression, anxiety disorders, and post-traumatic stress disorder (PTSD). undark.org
Furthermore, emerging evidence suggests that some psychedelic compounds possess anti-inflammatory properties. researchgate.net This opens up an entirely new and exciting therapeutic area for investigation, including neuroinflammatory conditions. Research into the neurotoxic effects of related NBOMe compounds also highlights the critical need to understand the full biological impact of new derivatives. nih.gov
Table 1: Potential Biological Targets and Therapeutic Areas for this compound
| Potential Biological Target | Potential Therapeutic Area | Rationale |
| Serotonin 5-HT2A Receptor | Depression, Anxiety, PTSD | Primary target for classic psychedelics, mediating psychoactive and potential therapeutic effects. nih.govundark.org |
| Other Serotonin Receptors (e.g., 5-HT1A, 5-HT2C) | Mood and Anxiety Disorders | Modulation of these receptors can influence mood and behavior. nih.gov |
| Dopamine Receptors | Psychosis, Addiction | Cross-talk between serotonin and dopamine systems is common with psychoactive compounds. |
| Glutamate Receptors (e.g., NMDA, AMPA) | Depression, Cognitive Disorders | Psychedelics can influence synaptic plasticity through the glutamate system. nih.gov |
| Inflammatory Pathways (e.g., cytokines) | Neuroinflammatory Disorders | Some psychedelics exhibit anti-inflammatory effects. researchgate.net |
Integration with Advanced High-Throughput Screening Technologies
The discovery and optimization of novel compounds like this compound can be significantly accelerated through the use of high-throughput screening (HTS) technologies. bmglabtech.comselleckchem.com HTS allows for the rapid, automated testing of vast libraries of chemical compounds against specific biological targets. bmglabtech.com
For this compound and its future analogues, HTS assays can be developed to assess binding and functional activity at various receptors, particularly the serotonin receptors. nih.gov Fluorescence-based assays, for instance, can provide a non-radioactive and efficient method for screening large numbers of compounds. researchgate.net The primary goal of HTS is to identify "hit" compounds that show activity at a target of interest. These hits then serve as the starting point for more detailed pharmacological characterization and lead optimization.
The process typically involves several key steps:
Assay Development: Creating a robust and reliable assay that can be miniaturized and automated.
Library Screening: Testing a diverse library of compounds to identify initial hits.
Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.
Dose-Response Analysis: Characterizing the potency and efficacy of the confirmed hits.
Application of Artificial Intelligence and Machine Learning in the Design and Discovery of this compound Analogues
Predictive Modeling: AI models can be trained on existing data from other phenethylamine (B48288) derivatives to predict the biological activity and potential off-target effects of novel analogues of this compound. pharmaceutical-technology.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties, potentially leading to the discovery of analogues with improved efficacy and safety profiles.
Personalized Medicine: In the long term, AI could be used to analyze patient data, including genetic and neuroimaging information, to predict who is most likely to respond to treatment with a particular compound. acs.org
Development of Innovative Synthetic Methodologies for Complex this compound Derivatives
The synthesis of this compound and its derivatives is a crucial aspect of its research and development. Advances in synthetic organic chemistry can provide more efficient and versatile routes to these complex molecules. acs.org
Traditional methods for the synthesis of phenethylamines can be lengthy and may not be suitable for the creation of diverse chemical libraries for HTS. patentcut.comgoogle.com Therefore, the development of novel synthetic methodologies is a key area of future research. This could include:
Catalytic Methods: The use of transition metal catalysts, such as nickel or palladium, can facilitate the formation of key chemical bonds in a more efficient and selective manner. acs.orgresearchgate.net
Flow Chemistry: This technique allows for the continuous synthesis of chemical compounds, which can improve reaction efficiency, safety, and scalability.
Combinatorial Chemistry: This approach enables the rapid synthesis of large libraries of related compounds by combining different chemical building blocks.
These innovative synthetic approaches will be essential for generating the diverse range of this compound analogues needed for comprehensive structure-activity relationship (SAR) studies. nih.gov
Interdisciplinary Approaches and Collaborative Research for Comprehensive Understanding
The multifaceted nature of psychoactive compounds necessitates a research approach that transcends traditional disciplinary boundaries. A comprehensive understanding of this compound will require the expertise of researchers from a wide range of fields. blossomanalysis.comyoutube.com
Table 2: Interdisciplinary Collaboration in this compound Research
| Discipline | Contribution |
| Medicinal Chemistry | Design and synthesis of novel analogues. nih.gov |
| Pharmacology | Characterization of biological activity and mechanism of action. nih.gov |
| Neuroscience | Investigation of effects on brain function and neural circuits. nih.gov |
| Structural Biology | Determination of the three-dimensional structure of the compound bound to its receptor. |
| Computational Chemistry | Molecular modeling and simulation to guide drug design. nih.gov |
| Clinical Psychology | Assessment of therapeutic potential in human populations. undark.org |
| Toxicology | Evaluation of safety and potential adverse effects. nih.gov |
Collaborative research initiatives, such as those fostered by specialized research centers, can bring together these diverse perspectives to accelerate progress. ucsd.eduwisc.edu By fostering an environment of open communication and data sharing, the scientific community can work together to unlock the full potential of novel compounds like this compound and translate basic scientific discoveries into meaningful therapeutic advances. nih.gov
Q & A
Q. What synthetic routes are available for N-(2,5-dimethoxybenzyl)cycloheptanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination between cycloheptanamine and 2,5-dimethoxybenzaldehyde, followed by purification using column chromatography. Palladium-mediated cross-coupling with [11C]carbon monoxide has been employed for radiolabeled analogues, requiring strict control of reaction temperature (60–80°C) and catalyst loading (Pd(0) complexes) to achieve >90% radiochemical purity . Optimization includes adjusting stoichiometry (1:1.2 amine:aldehyde ratio) and solvent selection (ethanol or THF). Characterization via ¹H/¹³C NMR and FT-IR confirms structural integrity, with elemental analysis validating purity (>98%) .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer :
- Spectroscopy : ¹H NMR (δ 3.75–3.80 ppm for methoxy groups; δ 2.60–2.85 ppm for cycloheptane protons) and ¹³C NMR (δ 55.2–56.1 ppm for OCH₃) are critical. COSY and HMQC aid in resolving overlapping signals .
- Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 278.2) and fragmentation patterns .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) ensures purity, while LC-MS/MS detects trace impurities in biological matrices .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess thermal degradation (e.g., thermogravimetric analysis, TGA) and photolytic decomposition. Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) coupled with LC-MS/MS monitoring reveals degradation products, such as demethylated derivatives or cycloheptane ring-opened byproducts .
Advanced Research Questions
Q. What strategies address contradictory data in receptor binding assays for this compound analogues?
- Methodological Answer : Discrepancies in binding affinity (e.g., translocator protein (TSPO) vs. serotonin receptors) may arise from:
- Radioligand Purity : Validate radiochemical purity (>95%) via radio-HPLC to exclude competing impurities .
- Receptor Heterogeneity : Use species-specific cell lines (e.g., human microglia vs. rodent models) and competitive binding assays with reference ligands (e.g., PK11195 for TSPO) .
- Data Normalization : Express results as % displacement relative to controls to minimize inter-assay variability .
Q. How can LC-MS/MS methods be optimized for detecting this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) improves recovery (>85%) from plasma/urine.
- Ionization Parameters : ESI+ mode with optimized declustering potential (80–100 V) enhances sensitivity. MRM transitions (e.g., m/z 278.2 → 145.1) reduce background noise.
- Validation : Assess linearity (1–100 ng/mL, R² >0.99), LOQ (1.0 ng/mL), and matrix effects (ion suppression <20%) per FDA guidelines .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and neuroimaging potential of this compound derivatives?
- Methodological Answer :
- Rodent Models : Alzheimer’s disease (AD) transgenic mice (e.g., APP/PS1) for TSPO PET imaging. Administer 2-18F-fluoro analogues (1–2 MBq/kg) and quantify uptake via SUV ratios (target: cerebellum = 2.5–3.0 at 60 min post-injection) .
- Atherosclerosis Models : ApoE⁻/⁻ mice with high-fat diets show plaque-specific uptake (e.g., 18F-PBR06: plaque/muscle SUV = 8.09 ± 1.12) .
- Metabolic Profiling : Use microdialysis in awake rodents to measure free brain concentrations, correcting for protein binding (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
